1-(Chloroacetyl)piperazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroacetyl)piperazine-2-carbonitrile is a chemical compound with the molecular formula C₇H₁₀ClN₃O. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperazine ring substituted with a chloroacetyl group and a carbonitrile group, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 1-(Chloroacetyl)piperazine-2-carbonitrile typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The resulting product is then purified through recrystallization or other purification techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(Chloroacetyl)piperazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: The presence of both the chloroacetyl and carbonitrile groups allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common reagents used in these reactions include sodium ethoxide, piperidine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Chloroacetyl)piperazine-2-carbonitrile has numerous applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor ligands, aiding in the study of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and materials, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)piperazine-2-carbonitrile varies depending on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, it can be used to synthesize dipeptidyl peptidase IV inhibitors, which are used in the treatment of type-II diabetes by inhibiting the enzyme responsible for degrading incretin hormones .
Comparison with Similar Compounds
1-(Chloroacetyl)piperazine-2-carbonitrile can be compared with similar compounds such as:
1-(Chloroacetyl)pyrrolidine-2-carbonitrile: This compound has a pyrrolidine ring instead of a piperazine ring, leading to different chemical properties and applications.
2-Chloro-N-arylacetamide: This compound features an acetamide group and is used in the synthesis of various thienopyridine derivatives.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and the synthesis of diverse bioactive molecules .
Properties
CAS No. |
739364-92-2 |
---|---|
Molecular Formula |
C7H10ClN3O |
Molecular Weight |
187.63 g/mol |
IUPAC Name |
1-(2-chloroacetyl)piperazine-2-carbonitrile |
InChI |
InChI=1S/C7H10ClN3O/c8-3-7(12)11-2-1-10-5-6(11)4-9/h6,10H,1-3,5H2 |
InChI Key |
JRFTWGZPDIGKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C#N)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.